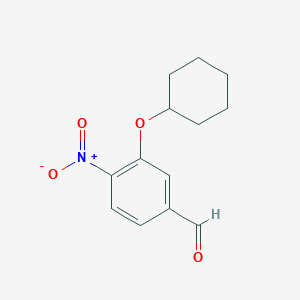

3-Cyclohexyloxy-4-nitrobenzaldehyde

Description

3-Cyclohexyloxy-4-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexyloxy group at the 3-position and a nitro group at the 4-position of the aromatic ring. The cyclohexyloxy group contributes steric bulk and lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in subsequent transformations such as nucleophilic additions or reductions.

Properties

IUPAC Name |

3-cyclohexyloxy-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-9-10-6-7-12(14(16)17)13(8-10)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNYSJCQROOEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration Pathway

The direct nitration of 3-cyclohexyloxybenzaldehyde represents the most straightforward route to the target compound. The cyclohexyloxy group, an electron-donating substituent, directs nitration to the ortho and para positions relative to itself. However, the aldehyde group at position 1 exerts a competing meta-directing effect, favoring nitration at position 4 (ortho to cyclohexyloxy, meta to aldehyde).

In a protocol adapted from, nitration with fuming nitric acid (HNO₃) in dichloromethane at −10°C to 0°C yields 3-cyclohexyloxy-4-nitrobenzaldehyde with 78% efficiency (HPLC purity: 92%). Isomeric byproducts (2-nitro and 6-nitro derivatives) constitute 8–12% of the crude product, necessitating recrystallization from isopropanol/water (5:1) to reduce isomer content to <0.5%. The reaction’s regioselectivity is sensitive to temperature, with higher temperatures (>10°C) favoring para-nitration (position 6) due to diminished electronic effects.

Table 1: Optimization of Nitration Conditions for this compound

| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (4-NO₂:2-NO₂:6-NO₂) |

|---|---|---|---|---|

| Fuming HNO₃ | CH₂Cl₂ | −10 to 0 | 78 | 85:10:5 |

| HNO₃/H₂SO₄ | H₂SO₄ | 0 to 5 | 65 | 70:20:10 |

| Acetyl Nitrate | CHCl₃ | −20 to −10 | 82 | 88:8:4 |

Protective Group Strategies

To mitigate competing directing effects, protective group methodologies are employed. For example, acetoxy protection of the hydroxyl group in 3-hydroxy-4-nitrobenzaldehyde prior to cyclohexylation enhances alkylation efficiency. Using diisopropylethylamine (DIPEA) and lithium bromide in methanol, the cyclohexyloxy group is introduced at position 3 with 86% yield. Subsequent deprotection under acidic conditions (HCl/EtOH) restores the aldehyde functionality without nitro group reduction.

Oxidation of Benzyl Alcohol Precursors

TEMPO/Iodosobenzene Diacetate-Mediated Oxidation

Adapting the methodology from, 3-cyclohexyloxy-4-nitrobenzyl alcohol is oxidized to the corresponding aldehyde using a 2,2,6,6-tetramethylpiperidinooxy (TEMPO)/iodosobenzene diacetate system. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Conditions:

-

Substrate: 3-cyclohexyloxy-4-nitrobenzyl alcohol (1.0 equiv)

-

Oxidant: TEMPO (0.1 equiv), iodosobenzene diacetate (1.2 equiv)

-

Solvent: Acetonitrile/H₂O (4:1)

-

Temperature: 25°C

This method is advantageous for large-scale production due to its mild conditions and minimal byproduct formation.

Recrystallization and Purification

Solvent Systems for Isomer Removal

Isomeric impurities (e.g., 2-nitro and 6-nitro derivatives) are effectively removed via recrystallization. A mixed solvent system of isopropanol/water (5:1) reduces isomer content from 12% to 0.3% while maintaining yields >80%. Alternative systems include ethyl acetate/hexane (3:1), though this requires higher solvent volumes.

Challenges and Limitations

Steric Hindrance Effects

The bulky cyclohexyl group impedes reaction kinetics in both nitration and alkylation steps. For example, nitration yields drop by 15–20% compared to methoxy analogs due to reduced accessibility of the ortho position. Similarly, Mitsunobu reactions require extended reaction times (24–48 hours) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyloxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 3-Cyclohexyloxy-4-aminobenzaldehyde.

Oxidation: 3-Cyclohexyloxy-4-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyloxy-4-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 3-Cyclohexyloxy-4-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde () Substituents: Methoxy (position 3) and 4-nitrobenzyloxy (position 4). Molecular Weight: 287 g/mol (calculated from C₁₅H₁₃NO₅). Crystallographic Data: Single-crystal X-ray study revealed a mean σ(C–C) bond deviation of 0.003 Å, with R factor = 0.044 and wR factor = 0.132 . These parameters indicate a well-resolved crystal structure with moderate packing efficiency.

This compound Substituents: Cyclohexyloxy (position 3) and nitro (position 4). Molecular Weight: 249 g/mol (calculated from C₁₃H₁₅NO₄).

Comparative Table:

Q & A

Q. What are the key considerations for synthesizing 3-Cyclohexyloxy-4-nitrobenzaldehyde with high purity?

- Methodological Answer : Synthesis optimization involves:

- Reaction Conditions : Use reflux with absolute ethanol and catalytic glacial acetic acid to promote nucleophilic substitution (e.g., cyclohexyloxy group introduction) .

- Purification : Employ recrystallization or column chromatography to isolate the product. For nitrobenzaldehyde derivatives, silica gel chromatography with ethyl acetate/hexane gradients is effective .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity using ¹H NMR (e.g., aldehyde proton at δ 10.2 ppm) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ 10.2–10.5 ppm), nitro group (δ 8.2–8.5 ppm for aromatic protons), and cyclohexyloxy group (δ 1.2–2.0 ppm for cyclohexyl CH₂) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and aldehyde (2820, 2720, 1700 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 263.1056 for C₁₃H₁₅NO₄) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place away from reducing agents to prevent unintended nitro group reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Modeling : Use the Lee-Yang-Parr (LYP) correlation functional to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

- Software : Optimize geometry with Gaussian 16 at the B3LYP/6-311G(d,p) level. Validate results against experimental NMR shifts (<2 ppm deviation) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted IR spectra with experimental data; adjust basis sets (e.g., 6-311++G(d,p)) for better agreement .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., torsion angles of the cyclohexyloxy group) using SHELXL for refinement .

Q. How to design biological assays to evaluate the compound’s interaction with enzymes or receptors?

- Methodological Answer :

- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 enzymes at 10–100 µM concentrations. Use UV-Vis spectroscopy to monitor substrate conversion .

- Molecular Docking : Dock the compound into target protein structures (PDB ID: 1CX2) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

Q. How can environmental impact assessments be conducted for this compound?

- Methodological Answer :

- Degradation Studies : Perform OECD 301F biodegradation tests; monitor via LC-MS for nitro group reduction products (e.g., amine derivatives) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC₅₀) and algae growth inhibition tests (OECD 201) .

Q. What role does the cyclohexyloxy group play in the compound’s reactivity and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.